![molecular formula C20H22ClNO4 B5812057 isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, also known as Mosquito Magnet Octenol, is a synthetic compound used in mosquito traps to attract and capture mosquitoes. The compound has gained popularity due to its effectiveness in reducing mosquito populations in areas where mosquitoes are a significant problem.
Mecanismo De Acción
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate works by mimicking the natural compounds produced by humans and animals that attract mosquitoes. The compound is released into the air by mosquito traps, attracting mosquitoes to the trap. Once the mosquitoes are attracted to the trap, they are captured and unable to reproduce, reducing their population in the surrounding area.
Biochemical and Physiological Effects:
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has not been found to have any significant biochemical or physiological effects on humans or animals. The compound is considered safe for use in mosquito traps and does not pose a threat to human or animal health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments has several advantages. The compound is highly effective in attracting and capturing mosquitoes, making it an ideal tool for studying mosquito behavior and ecology. However, the use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments is limited by its specificity for mosquitoes. The compound is not effective in attracting other insects, limiting its use in studies involving multiple insect species.
Direcciones Futuras
There are several future directions for research involving isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. One area of research is the development of more effective mosquito traps that utilize the compound. Another area of research is the study of mosquito behavior and ecology using isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate as a tool. Additionally, there is potential for the development of new compounds based on the structure of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate that may be more effective in attracting and capturing mosquitoes.
Métodos De Síntesis
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is synthesized by reacting 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. The resulting product is then reacted with 4-aminobenzoic acid to form isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been extensively studied for its application in mosquito control. The compound is used in mosquito traps to attract and capture mosquitoes, reducing their population in the surrounding area. The use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in mosquito traps has been found to be highly effective in reducing mosquito populations in residential and commercial areas.
Propiedades
IUPAC Name |
2-methylpropyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)11-26-20(24)15-4-6-16(7-5-15)22-19(23)12-25-17-8-9-18(21)14(3)10-17/h4-10,13H,11-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMHJQSITUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-[2-(4-chloro-3-methylphenoxy)acetamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



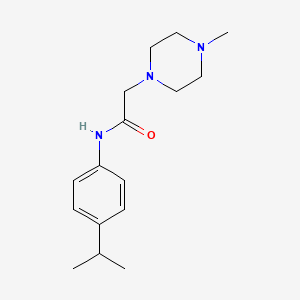
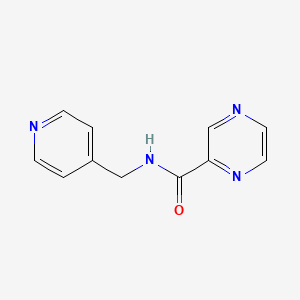

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
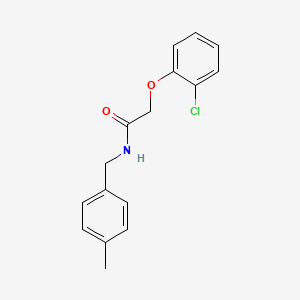
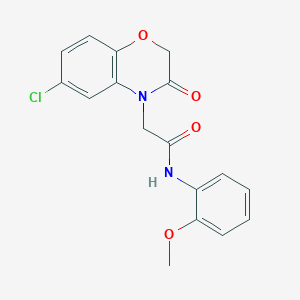
![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
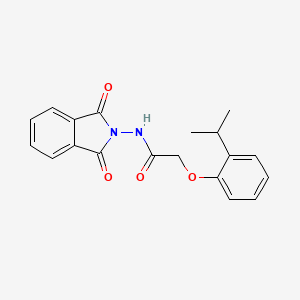
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)

